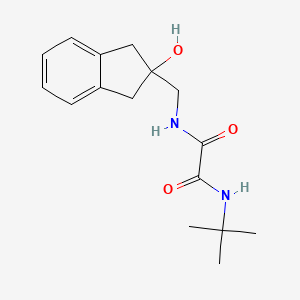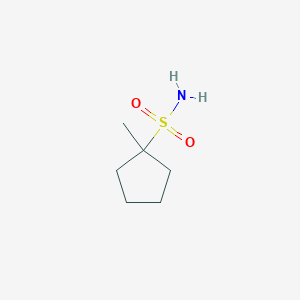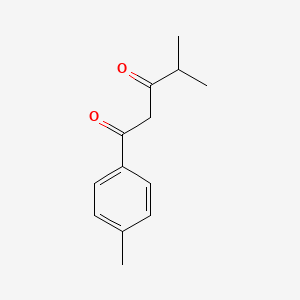
(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride is a chiral compound featuring a cyclopropyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopropylamine derivative and a suitable aldehyde or ketone to form the pyrrolidine ring through a cyclization reaction. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require specific temperature and pressure settings to optimize yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the cyclopropyl group or the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyclopropyl or pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols or amines.
Aplicaciones Científicas De Investigación
(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of enzyme interactions and protein binding due to its chiral nature.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog without the cyclopropyl group.
Cyclopropylamine: Lacks the pyrrolidine ring but contains the cyclopropyl group.
Prolinol: Contains a similar pyrrolidine ring but with different substituents.
Uniqueness
(3R,5R)-5-Cyclopropylpyrrolidin-3-ol hydrochloride is unique due to the combination of its cyclopropyl group and pyrrolidine ring, which imparts specific stereochemical properties and potential biological activities not found in simpler analogs.
Propiedades
IUPAC Name |
(3R,5R)-5-cyclopropylpyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-3-7(8-4-6)5-1-2-5;/h5-9H,1-4H2;1H/t6-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWCICBDYMXHBK-ZJLYAJKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CN2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2C[C@H](CN2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-ethoxyphenyl)-3-{[(4-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2852751.png)
![1-methyl-N-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2852753.png)
![N-[(1-cyclopropanecarbonylpiperidin-4-yl)methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2852754.png)
![2-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2852755.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2852757.png)
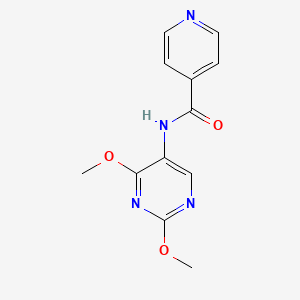
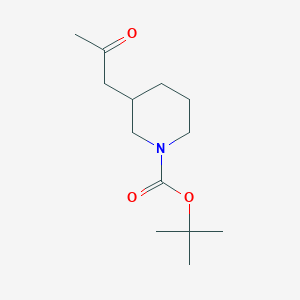
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2852764.png)
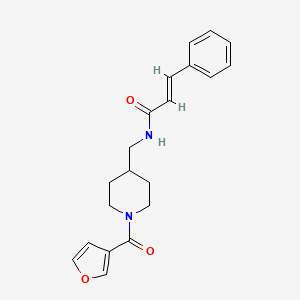
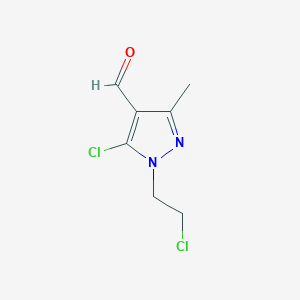
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide](/img/structure/B2852767.png)
